3-Amino-1-(4-ethoxyphenyl)propan-1-ol
Overview
Description
“3-Amino-1-(4-ethoxyphenyl)propan-1-ol” is a compound with the CAS Number: 683221-11-6 . It has a molecular weight of 195.26 and its IUPAC name is 3-amino-3-(4-ethoxyphenyl)-1-propanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 195.26 .Scientific Research Applications
Enzymatic Resolution for Asymmetric Synthesis
The enzymatic resolution of derivatives similar to 3-Amino-1-(4-ethoxyphenyl)propan-1-ol, specifically 3-amino-3-phenylpropan-1-ol, using Candida antarctica lipase A (CAL-A) for the synthesis of chiral compounds like (S)-dapoxetine, highlights its utility in producing high-value chiral intermediates. This approach showcases the compound's relevance in asymmetric synthesis, providing a pathway to obtain high enantiomeric excess compounds important in pharmaceutical development (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial and Antioxidant Properties
A series of new compounds synthesized from reactions involving derivatives of this compound demonstrated moderate antibacterial activity and significant antioxidant properties. This research indicates the compound's potential in developing new antibacterial and antioxidant agents, expanding its applications beyond mere chemical synthesis to include roles in addressing microbial resistance and oxidative stress (Гаспарян et al., 2011).
Structural and Crystallographic Studies
The structural analysis of compounds related to this compound, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, reveals interesting nonhydrogen bonding interactions. These studies provide insights into the molecular interactions and crystal packing of these compounds, contributing valuable information for the design of new materials and molecules with specific physical properties (Zhang, Wu, & Zhang, 2011).
Dendrimer Synthesis for Biological Applications
The development of poly(ether imine) dendrimers based on 3-amino-propan-1-ol showcases the compound's utility in creating non-toxic dendrimers for biological studies. These dendrimers can be functionalized with various terminal groups, making them suitable for drug delivery applications due to their biocompatibility and non-toxic nature (Krishna, Jain, Tatu, & Jayaraman, 2005).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11,13H,2,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNQUZCPJBVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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